4-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl}morpholine
Description
This compound features a complex polyheterocyclic architecture:
- Substituents:
- A 5-(trifluoromethyl)pyridin-2-yl group, contributing electron-withdrawing properties and metabolic stability.
- A morpholine moiety linked via a carbonyl group, enhancing hydrophilicity and solubility.
The trifluoromethylpyridine and morpholine groups are pharmacologically significant, often associated with kinase inhibition and improved pharmacokinetics in drug candidates .
Properties
IUPAC Name |
morpholin-4-yl-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O2/c18-17(19,20)13-1-2-15(21-9-13)23-10-12-3-4-24(14(12)11-23)16(25)22-5-7-26-8-6-22/h1-2,9,12,14H,3-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWZBVDLNYLQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Physicochemical Properties
- Lipophilicity (LogP) :
- The target compound’s morpholine group reduces LogP compared to triazolothiadiazoles with alkyl/aryl substituents, improving aqueous solubility .
- Triazolothiadiazoles (e.g., compounds 2a–2s ) exhibit higher LogP due to lipophilic substituents, favoring membrane permeability but limiting solubility .
Triazolothiadiazoles
- Vasodilatory Activity : Compounds with pyridinyl and trifluoromethyl groups (e.g., 2a–2s ) showed significant vasodilation, attributed to nitric oxide modulation .
- Antimicrobial Activity : Alkyl/aryl substituents enhance membrane disruption, while electron-withdrawing groups (e.g., trifluoromethyl) improve target binding .
Pyrrolo[1,2-b]pyridazine Derivatives
- Kinase Inhibition : Structural analogs in EP 4 374 877 A2 demonstrate potent kinase inhibition due to trifluoromethylpyridine and morpholine interactions with ATP-binding pockets .
Target Compound
Metabolic Stability and Toxicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
